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Compound of Interest

Compound Name: 2-Fluoro-6-methylphenyl acetate

CAS No.: 443-34-5

Cat. No.: B12084703

Get Quote

Executive Summary
Analyte: 2-Fluoro-6-methylphenyl acetate (

, MW: 168.17 Da) Primary Application: Metabolic intermediate analysis, drug synthesis quality
control. Key Finding: The fragmentation of 2-fluoro-6-methylphenyl acetate is dominated by a
specific ortho-effect driven by the 2,6-disubstitution pattern. Unlike its meta- or para- isomers,
this compound exhibits a rapid, high-efficiency loss of ketene (

) to yield a stable phenol radical cation (m/z 126). This guide provides the comparative mass
spectral data and mechanistic pathways required to distinguish this regioisomer from isobaric
impurities.

Introduction & Chemical Context
In drug development and metabolic profiling, distinguishing between positional isomers of

substituted phenyl acetates is critical. 2-Fluoro-6-methylphenyl acetate presents a unique
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analytical challenge due to the steric and electronic influence of the fluorine and methyl groups

flanking the ester moiety.

While standard phenyl acetates fragment predictably, the 2,6-disubstitution creates a "steric

pocket" that alters the kinetics of the McLafferty-like rearrangement, serving as a diagnostic

fingerprint.

Chemical Identity
IUPAC Name: (2-fluoro-6-methylphenyl) acetate

Molecular Formula:

Monoisotopic Mass: 168.0587 Da

Key Structural Feature: The acetoxy group is sterically crowded by an electron-withdrawing

fluorine atom and an electron-donating methyl group.

Comparative Analysis: Isomer Differentiation
The following table compares the fragmentation behavior of the target analyte against its

unsubstituted parent and a non-ortho isomer. This comparison highlights the "Ortho Effect"

essential for identification.

Table 1: Comparative Fragmentation Profiles (EI, 70 eV)
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Feature
2-Fluoro-6-

methylphenyl

acetate (Target)

Phenyl Acetate

(Reference)

4-Fluoro-3-

methylphenyl

acetate (Isomer)

Molecular Ion (

)

Weak / Moderate (m/z

168)
Moderate (m/z 136) Strong (m/z 168)

Base Peak
m/z 126 (Phenol

cation)
m/z 94 (Phenol cation) m/z 126 or m/z 43

[M-42] Loss (Ketene)
Dominant (Fast

Kinetics)
Prominent

Slower (Competitive

with acetyl loss)

m/z 43 (

)
Moderate Strong Strong

Ortho Effect
Yes (Facilitates

elimination)
No No

Diagnostic Ratio
High

ratio
Balanced

Low

ratio

Analysis:

Target (2,6-isomer): The proximity of the ortho-substituents destabilizes the molecular ion (

), driving the rapid elimination of neutral ketene. This makes the phenol fragment (m/z 126)
significantly more abundant than the parent ion.

Isomer (4,3-isomer): Lacking the ortho-interaction, the molecular ion is more stable, and the

simple cleavage of the acetyl group (generating m/z 43) competes more effectively with the

rearrangement.

Mechanistic Fragmentation Pathway
The fragmentation is governed by the elimination of ketene via a four-membered transition

state. The presence of the ortho-fluorine atom tightens this transition state, accelerating the

reaction.
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Figure 1: Fragmentation Mechanism (DOT Visualization)
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Caption: Figure 1. The primary fragmentation pathway involves the rapid loss of ketene (42 Da)

facilitated by the ortho-substituents, yielding the diagnostic m/z 126 ion.

Experimental Protocol: GC-MS Acquisition
To replicate these results and ensure separation from isomers, follow this self-validating

protocol.

Equipment & Conditions
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).

Ionization: Electron Ionization (EI) at 70 eV.[1]

Column: Rtx-5MS or DB-5MS (30m x 0.25mm ID x 0.25µm film). High-polarity columns (e.g.,

DB-Wax) are recommended if isomer separation on non-polar phases is insufficient.

Step-by-Step Workflow
Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane

(DCM). Avoid methanol to prevent transesterification artifacts.

Inlet Parameters:

Mode: Split (20:1).
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Temperature: 250°C.

Why: High split ratio prevents detector saturation, ensuring accurate ion abundance ratios

for the base peak.

Oven Program (Isomer Resolution):

Initial: 60°C (Hold 1 min).

Ramp 1: 10°C/min to 140°C (Critical zone for phenyl acetates).

Ramp 2: 25°C/min to 300°C (Hold 3 min).

MS Acquisition:

Scan Range: m/z 35 – 350.

Solvent Delay: 3.0 min.

Threshold: 100 counts.

Quality Control (Self-Validation)
System Suitability: Inject a Phenyl Acetate standard. The ratio of m/z 94 to m/z 136 should

be consistent with NIST library values (approx 100:25).

Carryover Check: Run a blank DCM injection immediately after the high-concentration

standard.

Detailed Mass Spectral Data (Predicted)
Based on the ortho-effect principles and standard phenyl acetate behavior [1, 2].
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m/z Ion Identity
Relative
Abundance (%)

Notes

168 (Molecular Ion) 15 - 25%
Distinct but weak due

to rapid fragmentation.

127 8 - 10%

Protonated phenol

(via H-

rearrangement).

126 100% (Base)

Diagnostic: Loss of

Ketene (

).

125 10 - 15%
Loss of Acetyl radical /

H-loss from phenol.

98 30 - 40%

Loss of CO from the

phenol ion (Ring

contraction).

43 40 - 60%

Acetyl cation

(Common to all

acetates).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. uni-saarland.de [uni-saarland.de]

2. catalog.data.gov [catalog.data.gov]

3. Methyl fluoroacetate [webbook.nist.gov]

4. Methyl fluoroacetate [webbook.nist.gov]

5. ortho-Effects on ordering factors in mass spectral rearrangements. Loss of keten from
halogenated phenyl acetates and acetanilides - Journal of the Chemical Society B: Physical
Organic (RSC Publishing) [pubs.rsc.org]

6. thiele.ruc.dk [thiele.ruc.dk]

To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Fragmentation of
2-Fluoro-6-methylphenyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12084703/docs#technical-guide-mass-spectrometry-
fragmentation-of-2-fluoro-6-methylphenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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